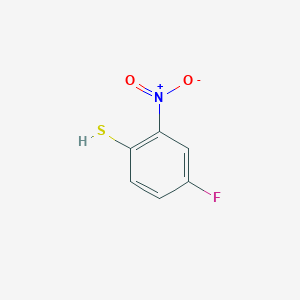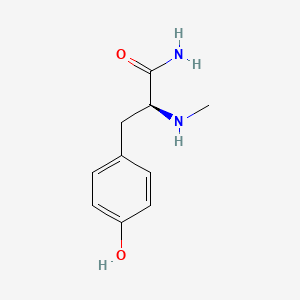
4-(BOC-アミノ)-1-イソペンチルピペリジン
概要
説明
4-(tert-Butoxycarbonylamino)-1-isopentylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the amino group on the piperidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
科学的研究の応用
4-(tert-Butoxycarbonylamino)-1-isopentylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and materials science.
作用機序
Target of Action
It’s important to note that the compound contains a boc-protected amino group . BOC, or tert-butyl carbamates, are commonly used in organic chemistry as protecting groups for amines . They prevent the amine group from reacting undesirably with other reagents in a chemical reaction .
Mode of Action
The mode of action of 4-(BOC-Amino)-1-isopentylpiperidine involves its interaction with its targets through the BOC-protected amino group . The BOC group is stable towards most nucleophiles and bases . Therefore, it can protect the amine group during chemical reactions until it is removed under specific conditions .
Biochemical Pathways
The boc group plays a crucial role in the synthesis of multifunctional targets, especially in the context of amino functions . Therefore, it can be inferred that 4-(BOC-Amino)-1-isopentylpiperidine may influence the synthesis of certain proteins or peptides.
Pharmacokinetics
The boc group is known to be stable and resistant to most nucleophiles and bases , which could potentially influence the compound’s bioavailability.
Result of Action
The presence of the boc group can protect the amine group during chemical reactions, allowing for transformations of other functional groups . This could potentially lead to the synthesis of specific proteins or peptides.
Action Environment
The action, efficacy, and stability of 4-(BOC-Amino)-1-isopentylpiperidine can be influenced by various environmental factors. For instance, the BOC group can be cleaved under anhydrous acidic conditions . Therefore, the pH and moisture content of the environment could potentially affect the compound’s action.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butoxycarbonylamino)-1-isopentylpiperidine typically involves the protection of the amino group on the piperidine ring using tert-butoxycarbonyl (BOC) anhydride. The reaction is usually carried out in the presence of a base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the acid by-products formed during the reaction. The reaction can be performed under mild conditions at room temperature, making it a convenient method for the protection of amines.
Industrial Production Methods
In an industrial setting, the production of 4-(tert-butoxycarbonylamino)-1-isopentylpiperidine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to remove impurities.
化学反応の分析
Types of Reactions
4-(tert-Butoxycarbonylamino)-1-isopentylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the BOC protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the BOC group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used to remove the BOC group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: N-oxides of 4-(tert-butoxycarbonylamino)-1-isopentylpiperidine.
Reduction: 1-isopentylpiperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
4-(tert-Butoxycarbonylamino)piperidine: Lacks the isopentyl group, making it less hydrophobic.
4-(tert-Butoxycarbonylamino)-1-methylpiperidine: Contains a methyl group instead of an isopentyl group, affecting its steric and electronic properties.
4-(tert-Butoxycarbonylamino)-1-ethylpiperidine: Has an ethyl group, which provides different steric effects compared to the isopentyl group.
Uniqueness
4-(tert-Butoxycarbonylamino)-1-isopentylpiperidine is unique due to the presence of the isopentyl group, which imparts specific steric and hydrophobic properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of hydrophobic drug molecules or in the study of hydrophobic interactions in biological systems.
特性
IUPAC Name |
tert-butyl N-[1-(3-methylbutyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O2/c1-12(2)6-9-17-10-7-13(8-11-17)16-14(18)19-15(3,4)5/h12-13H,6-11H2,1-5H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCUXNHQOGZUDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCC(CC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732661 | |
| Record name | tert-Butyl [1-(3-methylbutyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888944-67-0 | |
| Record name | Carbamic acid, [1-(3-methylbutyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=888944-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [1-(3-methylbutyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B1444709.png)

![3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1444712.png)










![Spiro[3.3]heptan-2-amine](/img/structure/B1444731.png)
